molecular formula C7H13NO2 B13632487 trans-1,4-Dimethylpyrrolidine-3-carboxylic acid

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B13632487
M. Wt: 143.18 g/mol
InChI Key: MPKQWDPSMOPCAE-PHDIDXHHSA-N
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Description

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid: is a chemical compound characterized by a pyrrolidine ring with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 3 position. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dimethylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes in the presence of an organocatalyst to yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Dimethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-1,4-Dimethylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: The compound’s pyrrolidine ring is a common scaffold in drug discovery, contributing to the development of biologically active molecules with target selectivity. It is used in the synthesis of pharmaceuticals aimed at treating various diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of agrochemicals .

Mechanism of Action

The mechanism of action of trans-1,4-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups at the 2 and 5 positions.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness: trans-1,4-Dimethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 1 and 4 positions and a carboxylic acid group at the 3 position differentiates it from other pyrrolidine derivatives and influences its reactivity and applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S,4S)-1,4-dimethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-8(2)4-6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

MPKQWDPSMOPCAE-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)C

Canonical SMILES

CC1CN(CC1C(=O)O)C

Origin of Product

United States

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